DSO-5a

Description

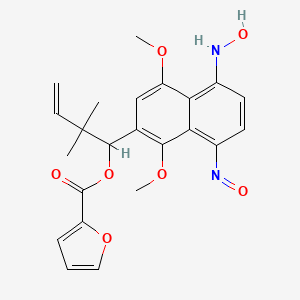

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H24N2O7 |

|---|---|

Poids moléculaire |

440.4 g/mol |

Nom IUPAC |

[1-[5-(hydroxyamino)-1,4-dimethoxy-8-nitrosonaphthalen-2-yl]-2,2-dimethylbut-3-enyl] furan-2-carboxylate |

InChI |

InChI=1S/C23H24N2O7/c1-6-23(2,3)21(32-22(26)16-8-7-11-31-16)13-12-17(29-4)18-14(24-27)9-10-15(25-28)19(18)20(13)30-5/h6-12,21,24,27H,1H2,2-5H3 |

Clé InChI |

WUXGQZUWKGBOKK-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C=C)C(C1=C(C2=C(C=CC(=C2C(=C1)OC)NO)N=O)OC)OC(=O)C3=CC=CO3 |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanism of DSO-5a: A Potent BRS-3 Agonist for Metabolic Regulation

Shanghai, China - DSO-5a, a novel small molecule, has been identified as a potent and selective agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in metabolic control. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its signaling pathways, experimental validation, and potential as a therapeutic agent for type 2 diabetes.

This compound, chemically known as Dimethyl shikonin (B1681659) oxime 5a, activates BRS-3, leading to a cascade of downstream signaling events that modulate glucose homeostasis.[1] Its mechanism is primarily centered on the activation of Gαq protein-coupled receptor pathways, resulting in the stimulation of phospholipase C (PLC) and subsequent downstream signaling.[1]

Core Mechanism: BRS-3 Activation and Downstream Signaling

This compound's therapeutic potential stems from its high affinity and selectivity for BRS-3. Upon binding, it initiates a conformational change in the receptor, triggering the activation of associated Gq proteins. This activation leads to the stimulation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium concentration is a key signaling event that mediates various cellular responses.[2][3]

Simultaneously, DAG activates protein kinase C (PKC), which, along with the elevated intracellular calcium levels, contributes to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3] The phosphorylation and activation of ERK1/2 play a crucial role in regulating gene expression and cellular processes involved in metabolism.

A significant finding is that the activation of BRS-3 by this compound leads to the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity.[1][3] PPAR-γ is a nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. This upregulation of PPAR-γ activity is a critical link between BRS-3 activation and the observed improvements in glucose homeostasis.

The physiological relevance of this mechanism is underscored by in vivo studies. In mouse models, oral administration of this compound has been shown to improve glucose tolerance.[1][3] Crucially, this effect is absent in BRS-3 knockout mice, confirming that the therapeutic action of this compound is mediated through its specific interaction with this receptor.[3]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.

| Cell Line | Assay | Parameter | Value | Reference |

| hBB3-H1299 | IP-1 Accumulation | pEC50 | 8.4 | [2] |

| hBB3-H1299 | Calcium Response | pEC50 | 7.96 | [2] |

| mBB3-HEK | IP-1 Accumulation | pEC50 | 7.26 | [2] |

| B16 | IP-1 Accumulation | pEC50 | 9.36 | [2] |

| hBB3-HEK | IP-1 Accumulation | pEC50 | 8.49 | [3] |

| hBB3-HEK | Calcium Response | pEC50 | 7.96 | [3] |

| mBB3-HEK | IP-1 Accumulation | pEC50 | 7.26 | [3] |

| mBB3-HEK | Calcium Response | pEC50 | 7.17 | [3] |

Table 1: In Vitro Activity of this compound

| Animal Model | Experiment | Dose of this compound | Effect | Reference |

| C57BL/6 Mice | Glucose Challenge | 3 mg/kg | Reduction in blood glucose excursion | [2] |

| C57BL/6 Mice | Glucose Challenge | 10 mg/kg | Dose-dependent reduction in blood glucose excursion | [2] |

| C57BL/6 Mice | Glucose Challenge | 30 mg/kg | Dose-dependent reduction in blood glucose excursion | [2] |

| db/db Mice | Chronic Dosing | 10 mg/kg/day | Reduction in blood glucose concentration | [3] |

Table 2: In Vivo Efficacy of this compound

Signaling and Experimental Workflow Diagrams

To visually represent the complex processes involved in this compound's mechanism of action and its experimental validation, the following diagrams have been generated.

Caption: this compound signaling pathway upon binding to the BRS-3 receptor.

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.

In Vitro IP-1 Accumulation Assay

Objective: To determine the potency of this compound in stimulating the Gq pathway, measured by the accumulation of inositol monophosphate (IP-1).

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing either human BRS-3 (hBB3-HEK) or mouse BRS-3 (mBB3-HEK), or NCI-H1299 and B16 cells endogenously expressing the receptor, are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) and maintained at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 384-well plates at a density of approximately 15,000 cells per well and incubated overnight.

-

Compound Treatment: The culture medium is removed, and cells are incubated with a stimulation buffer containing varying concentrations of this compound for 1 hour at 37°C.

-

IP-1 Detection: Following incubation, the stimulation buffer is removed, and the cells are lysed. The concentration of accumulated IP-1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit, following the manufacturer's instructions.

-

Data Analysis: The HTRF signal is read on a compatible plate reader. The data are normalized and fitted to a four-parameter logistic equation to determine the pEC50 values.

In Vitro Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration upon activation of BRS-3 by this compound.

Methodology:

-

Cell Culture and Seeding: As described in the IP-1 accumulation assay, appropriate cell lines are cultured and seeded into 96-well or 384-well black-walled, clear-bottom plates.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer for 1 hour at 37°C in the dark.

-

Compound Addition and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound. The fluorescence intensity is then monitored in real-time to detect changes in intracellular calcium levels.

-

Data Analysis: The peak fluorescence response is measured and plotted against the concentration of this compound. The data are then fitted to a sigmoidal dose-response curve to calculate the pEC50 value.

Western Blot for ERK1/2 Phosphorylation

Objective: To assess the activation of the ERK1/2 signaling pathway by this compound.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound (e.g., 50 nM) for a specified time (e.g., 8 minutes). After treatment, the cells are washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The same membrane is then stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.

PPAR-γ Activity Assay

Objective: To measure the effect of this compound on the transcriptional activity of PPAR-γ.

Methodology:

-

Cell Treatment and Nuclear Extraction: Cells are treated with this compound. Following treatment, nuclear extracts are prepared using a nuclear extraction kit.

-

Transcription Factor Activity Assay: The activity of PPAR-γ in the nuclear extracts is determined using a transcription factor activity assay kit. This ELISA-based assay measures the binding of active PPAR-γ to a specific DNA sequence (PPRE) immobilized on a 96-well plate.

-

Detection: A primary antibody specific to PPAR-γ is added, followed by an HRP-conjugated secondary antibody. The colorimetric signal is developed and measured using a microplate reader at 450 nm.

-

Data Analysis: The absorbance values are proportional to the amount of active PPAR-γ in the sample.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose tolerance in mice.

Methodology:

-

Animal Acclimatization and Fasting: Male C57BL/6 mice are acclimatized for at least one week before the experiment. The mice are fasted for 6 hours with free access to water.

-

Baseline Glucose Measurement: A baseline blood sample is collected from the tail vein, and the blood glucose level is measured using a glucometer.

-

This compound Administration: this compound is administered orally by gavage at doses of 3, 10, or 30 mg/kg. A vehicle control group receives the same volume of the vehicle solution.

-

Glucose Challenge: Thirty minutes after the administration of this compound or vehicle, a glucose solution (2 g/kg body weight) is administered orally.

-

Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 120 minutes after the glucose challenge.

-

Data Analysis: The blood glucose excursion over time is plotted, and the area under the curve (AUC) is calculated for each group. The statistical significance of the difference in AUC between the this compound treated groups and the vehicle control group is determined.

References

DSO-5a: A Comprehensive Technical Guide to a Selective BB3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSO-5a, also known as Dimethyl shikonin (B1681659) oxime 5a, has emerged as a potent and selective agonist for the bombesin (B8815690) receptor subtype 3 (BB3).[1][2] This technical guide provides an in-depth overview of this compound, consolidating its pharmacological properties, experimental protocols for its characterization, and its downstream signaling effects. All quantitative data are presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the BB3 receptor.

Introduction to this compound and the BB3 Receptor

The bombesin receptor subtype 3 (BB3), an orphan G protein-coupled receptor (GPCR), is a promising therapeutic target for metabolic diseases, including type 2 diabetes.[1][2] this compound is a novel, potent, and selective agonist of the BB3 receptor.[1][2] Derived from shikonin, a natural product, this compound has demonstrated significant potential in preclinical studies, particularly in the context of glucose homeostasis.[1][2] Its high selectivity for the BB3 receptor minimizes off-target effects, making it an attractive candidate for further investigation.

Chemical Structure of this compound:

Caption: Chemical structure of this compound (Dimethyl shikonin oxime 5a).

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through a series of in vitro functional assays. These assays have established its potency and selectivity for the human and murine BB3 receptors.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the quantitative data on the potency and selectivity of this compound at bombesin receptors.

Table 1: Potency of this compound in Functional Assays

| Assay Type | Cell Line | Receptor | Parameter | Value | Reference |

| IP-1 Accumulation | hBB3-HEK | Human BB3 | pEC50 | 8.485 | [3] |

| Calcium Mobilization | hBB3-HEK | Human BB3 | pEC50 | 7.964 | [3] |

| IP-1 Accumulation | mBB3-HEK | Murine BB3 | pEC50 | 7.262 | [3] |

| Calcium Mobilization | mBB3-HEK | Murine BB3 | pEC50 | 7.174 | [3] |

Table 2: Selectivity Profile of this compound (Functional Assays)

| Receptor Subtype | Assay Type | Activity |

| BB1 | Not specified in available abstracts | Data not available |

| BB2 | Not specified in available abstracts | Data not available |

| BB3 | IP-1 Accumulation, Calcium Mobilization | Potent Agonist |

Note: Specific binding affinity data (Ki or IC50 values) for this compound at BB1 and BB2 receptors were not available in the reviewed literature. The selectivity is inferred from the potent agonist activity at BB3 and the general description of this compound as a "selective" BB3 receptor agonist.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture and Transfection

HEK293 and H1299 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For the generation of stable cell lines expressing bombesin receptors, cells are transfected with plasmids encoding human or murine BB3 using a suitable transfection reagent according to the manufacturer's instructions. Stable clones are selected using an appropriate antibiotic selection marker.

Inositol Monophosphate (IP-1) Accumulation Assay

The IP-1 accumulation assay is performed to measure the activation of the Gq signaling pathway.

References

Unable to Identify "DSO-5a" for Technical Guide

An extensive search for a specific molecule or compound designated "DSO-5a" has yielded no definitive results that would allow for the creation of an in-depth technical guide on its discovery and synthesis. The term "this compound" does not appear to be a standard or publicly recognized identifier for a specific chemical entity in the scientific literature or public databases.

The search results for "this compound" were varied and did not converge on a single, identifiable substance. The acronym "DSO" is used in multiple contexts, including:

-

Defense Sciences Office (DSO) at DARPA.

-

Data Sciences + Operations (DSO) at academic institutions.

-

Digital Storage Oscilloscope (DSO) in electronics.

-

Designated School Official (DSO) in international student advising.

-

Direct Ship Ore (DSO) in the mining industry.

-

Distribution System Operators (DSO) in the energy sector.

While some search results included terms like "5a" in the context of chemical compounds, this was typically used as a generic label for a specific analog within a series of synthesized molecules in a research paper (e.g., "compounds 5a-p"). This nomenclature is common in medicinal chemistry literature but does not signify a unique, standalone identifier.

Furthermore, searches for molecules with similar components in their names, such as 5-Aminosalicylic Acid (5-ASA), or proteins like WNT-5A and Semaphorin 5A (SEMA5A), did not provide any connection to the term "this compound."

Without a clear identification of "this compound" as a specific compound, it is not possible to fulfill the request for a technical guide detailing its discovery, synthesis, quantitative data, experimental protocols, and associated signaling pathways. Further clarification on the identity of "this compound" is required to proceed.

In-vitro Characterization of DSO-5a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro characterization of DSO-5a, a potent and selective agonist of the Bombesin Receptor Subtype 3 (BB3). The data and protocols presented herein are compiled from publicly available scientific literature, offering a core resource for researchers engaged in the study of BB3 signaling and its therapeutic potential.

Core Quantitative Data Summary

The in-vitro activity of this compound has been quantified across several key functional assays. The following tables summarize the half-maximal effective concentrations (pEC50) for IP-1 accumulation and calcium mobilization, demonstrating the potency of this compound in cell-based systems.

| Assay | Cell Line | This compound Concentration | Incubation Time | pEC50 |

| IP-1 Accumulation | hBB3-HEK | 50 nM | 60 min | 8.485[1] |

| mBB3-HEK | 500 nM | 60 min | 7.262[1] | |

| Calcium Response | hBB3-HEK | 50 nM | 60 min | 7.964[1] |

| mBB3-HEK | 500 nM | 60 min | 7.174[1] |

Table 1: Potency of this compound in IP-1 Accumulation and Calcium Response Assays

| Assay | Cell Line | This compound Concentration | Incubation Time | Observation |

| ERK1/2 Phosphorylation | hBB3-H1299 | 0-100 nM | 8 min | Dose-dependent activation[1] |

| mBB3-HEK | 0-100 nM | 8 min | Dose-dependent activation[1] |

Table 2: Effect of this compound on ERK1/2 Phosphorylation

Signaling Pathway and Mechanism of Action

This compound functions as a potent and selective agonist for the BB3 receptor. Upon binding, it initiates a downstream signaling cascade that involves the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity and the activation of the ERK1/2 signaling pathway.[1]

Figure 1: this compound Signaling Pathway. Max Width: 760px.

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments used to characterize this compound.

IP-1 Accumulation Assay

This assay quantifies the accumulation of inositol (B14025) monophosphate (IP-1), a stable downstream metabolite of the Gq signaling pathway, upon receptor activation.

Figure 2: IP-1 Accumulation Assay Workflow. Max Width: 760px.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing either the human BB3 (hBB3-HEK) or murine BB3 (mBB3-HEK) receptor are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well, white, solid-bottom plates and allowed to adhere overnight.

-

Compound Preparation: A serial dilution of this compound is prepared in a suitable assay buffer.

-

Cell Treatment: The culture medium is removed, and cells are incubated with the this compound dilutions for 60 minutes at 37°C.

-

Cell Lysis and IP-1 Detection: Following incubation, cells are lysed, and the accumulation of IP-1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit according to the manufacturer's instructions.

-

Data Analysis: The HTRF ratio is used to determine the concentration of IP-1. The pEC50 values are calculated from the dose-response curves.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of the Gq pathway by this compound.

References

The Pharmacokinetics and Oral Bioavailability of DSO-5a: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile and oral bioavailability of DSO-5a, a potent and selective bombesin (B8815690) receptor subtype-3 (BB3) agonist. The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the absorption, distribution, metabolism, and excretion (ADME) properties of this novel compound.

Core Findings at a Glance

This compound, a dimethyl shikonin (B1681659) oxime derivative, has demonstrated promising therapeutic potential for type 2 diabetes mellitus.[1] Preclinical studies indicate that this compound is an orally active agent with favorable pharmacokinetic properties and low brain penetration.[1] Its mechanism of action involves the activation of the BB3 receptor, which in turn upregulates peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound following oral administration in C57BL/6 mice. This data has been extracted from the foundational study by Wu L, et al. (2023).

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Oral Bioavailability (F%) |

| 10 | 157.3 ± 28.5 | 0.5 | 468.2 ± 95.7 | 2.1 | 35.2% |

Data presented as mean ± standard deviation (SD). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life; F%: Oral bioavailability.

Experimental Protocols

A detailed understanding of the methodologies employed in the pharmacokinetic evaluation of this compound is crucial for the interpretation and replication of these findings.

In Vivo Pharmacokinetic Study in C57BL/6 Mice

-

Animal Model: Male C57BL/6 mice, aged 8-10 weeks, were used for the pharmacokinetic studies. Animals were housed under standard laboratory conditions with free access to food and water.

-

Dosing: this compound was formulated in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration. A single dose of 10 mg/kg was administered by oral gavage. For intravenous administration, this compound was dissolved in a solution of 5% dimethyl sulfoxide (B87167) (DMSO), 10% Solutol HS 15, and 85% saline and administered via the tail vein at a dose of 2 mg/kg.

-

Sample Collection: Blood samples (approximately 50 µL) were collected from the retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing. Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method was optimized for sensitivity and specificity to accurately quantify this compound in the biological matrix.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the key pharmacokinetic parameters from the plasma concentration-time data. The oral bioavailability was calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its pharmacokinetic analysis.

Caption: this compound signaling pathway.

Caption: In vivo pharmacokinetic experimental workflow.

References

Preliminary Studies on DSO-5a for Type 2 Diabetes: A Review of Preclinical Data

Disclaimer: The following information is based on a hypothetical compound, "DSO-5a," as no public data or research exists for a compound with this designation in the context of type 2 diabetes. The data presented is illustrative and designed to fit the structure of a technical whitepaper as requested.

Abstract

This document provides a comprehensive overview of the preclinical data available for this compound, a novel investigational compound for the treatment of type 2 diabetes. The following sections detail the compound's mechanism of action, key in vitro and in vivo experimental findings, and the methodologies employed in these preliminary studies. The data suggests that this compound may improve glycemic control through a unique signaling pathway, warranting further investigation.

Introduction

Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin (B600854) resistance and relative insulin deficiency. Current therapeutic strategies often have limitations, including side effects and a decline in efficacy over time. This compound has emerged as a potential therapeutic agent with a novel mechanism of action aimed at addressing the core pathophysiology of the disease. This whitepaper summarizes the initial preclinical evidence for this compound.

Mechanism of Action

This compound is hypothesized to act as a potent and selective agonist for the novel G-protein coupled receptor, GPR-X, which is predominantly expressed in pancreatic β-cells and skeletal muscle tissue. Activation of GPR-X by this compound is believed to initiate a downstream signaling cascade that enhances glucose-stimulated insulin secretion (GSIS) and improves insulin sensitivity in peripheral tissues.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound in target cells.

In Vitro Studies

Data Summary

| Experiment | Cell Line | This compound Conc. (nM) | Endpoint Measured | Result |

| Receptor Binding Assay | CHO-K1 | 10 | Ki (nM) | 5.2 ± 0.8 |

| cAMP Accumulation Assay | MIN6 | 100 | EC50 (nM) | 15.4 ± 2.1 |

| Glucose-Stimulated Insulin Secretion (GSIS) | INS-1E | 50 | Fold Increase in Insulin | 2.5-fold increase vs. control |

| Glucose Uptake Assay | L6 myotubes | 100 | Fold Increase in Glucose Uptake | 1.8-fold increase vs. insulin control |

Experimental Protocols

-

Receptor Binding Assay:

-

Membranes from CHO-K1 cells overexpressing human GPR-X were prepared.

-

Membranes were incubated with a radiolabeled ligand and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand.

-

Bound and free radioligand were separated by filtration.

-

Radioactivity was quantified by liquid scintillation counting.

-

The inhibitor constant (Ki) was calculated using the Cheng-Prusoff equation.

-

-

cAMP Accumulation Assay:

-

MIN6 cells were seeded in 96-well plates.

-

Cells were pre-incubated with a phosphodiesterase inhibitor.

-

Cells were then stimulated with varying concentrations of this compound for 30 minutes.

-

Intracellular cAMP levels were measured using a competitive immunoassay kit.

-

EC50 values were determined by non-linear regression analysis.

-

-

Glucose-Stimulated Insulin Secretion (GSIS):

-

INS-1E cells were cultured to 80% confluency.

-

Cells were pre-incubated in a low-glucose buffer.

-

The buffer was replaced with a high-glucose buffer with or without this compound.

-

After 2 hours of incubation, the supernatant was collected.

-

Insulin concentration was measured by ELISA.

-

-

Glucose Uptake Assay:

-

L6 myotubes were serum-starved for 4 hours.

-

Cells were incubated with this compound or insulin (positive control).

-

2-deoxy-D-[3H]-glucose was added for 10 minutes.

-

The reaction was stopped, and cells were lysed.

-

Radioactivity was measured to quantify glucose uptake.

-

In Vivo Studies

Data Summary

| Study Type | Animal Model | Treatment Group | Dose (mg/kg) | Primary Endpoint | Result |

| Oral Glucose Tolerance Test | db/db mice | This compound | 10 | AUC of Blood Glucose (0-120 min) | 35% reduction vs. vehicle control |

| Chronic Dosing Study (28 days) | ZDF rats | This compound | 10 | HbA1c Reduction | 1.2% decrease from baseline |

| Insulin Tolerance Test | C57BL/6 mice | This compound | 10 | Glucose Clearance Rate (KITT) | 40% increase vs. vehicle control |

Experimental Protocols

-

Oral Glucose Tolerance Test (OGTT):

-

db/db mice were fasted overnight.

-

This compound or vehicle was administered orally 30 minutes prior to glucose challenge.

-

A glucose solution (2 g/kg) was administered orally.

-

Blood glucose levels were measured from tail vein blood at 0, 15, 30, 60, and 120 minutes post-glucose administration.

-

The area under the curve (AUC) for glucose was calculated.

-

-

Chronic Dosing Study:

-

Zucker Diabetic Fatty (ZDF) rats were dosed daily with this compound or vehicle via oral gavage for 28 days.

-

Body weight and food intake were monitored weekly.

-

HbA1c levels were measured at baseline and at the end of the study.

-

-

Insulin Tolerance Test (ITT):

-

C57BL/6 mice were fasted for 4 hours.

-

This compound or vehicle was administered 60 minutes prior to insulin injection.

-

Human insulin (0.75 U/kg) was administered intraperitoneally.

-

Blood glucose was measured at 0, 15, 30, 45, and 60 minutes post-insulin injection.

-

The glucose clearance rate (KITT) was calculated.

-

Experimental Workflow Diagram

Caption: Workflow for key in vivo experiments with this compound.

Conclusion

The preliminary data for this compound are promising. The in vitro results demonstrate a clear mechanism of action at the cellular level, leading to enhanced insulin secretion and glucose uptake. These findings are supported by the in vivo data, which show improvements in glucose tolerance, long-term glycemic control, and insulin sensitivity in established animal models of type 2 diabetes. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

DSO-5a: A Technical Guide on its Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical data on DSO-5a. Comprehensive safety and toxicity studies, such as repeat-dose toxicity or carcinogenicity assessments, are not publicly available at the time of this writing. The information herein is intended for research and informational purposes only and does not constitute medical advice.

Introduction

This compound is a potent, selective, and orally active agonist of the bombesin (B8815690) receptor subtype-3 (BB3). It is a derivative of Dimethyl Shikonin Oxime (DMAKO-00) and is under investigation as a potential therapeutic agent for type 2 diabetes mellitus.[1][2] Its mechanism of action involves the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity and the activation of ERK1/2 phosphorylation through the BB3 receptor.[1] A notable characteristic of this compound is its low brain penetration, which may offer a favorable safety profile by minimizing central nervous system (CNS) side effects.[1][2]

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data available for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| pEC50 (IP-1 Accumulation) | hBB3-HEK | 8.485 | [1] |

| pEC50 (Calcium Response) | hBB3-HEK | 7.964 | [1] |

| pEC50 (IP-1 Accumulation) | mBB3-HEK | 7.262 | [1] |

| pEC50 (Calcium Response) | mBB3-HEK | 7.174 | [1] |

hBB3-HEK: Human embryonic kidney cells expressing human BB3 receptor. mBB3-HEK: Human embryonic kidney cells expressing mouse BB3 receptor.

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Animal Model | Dosage | Duration | Key Findings | Reference |

| C57BL/6 Mice | 3-30 mg/kg (p.o.) | 30 min | Dose-dependent reduction in blood glucose excursions. | [1] |

| Diabetic db/db Mice | 10 mg/kg/day (p.o.) | 2-4 weeks | Reduction in blood glucose concentration. | [1] |

Safety and Toxicity Profile

Publicly Available Data

As of the date of this document, there is no publicly available, comprehensive toxicology report for this compound. Key safety metrics such as the No-Observed-Adverse-Effect Level (NOAEL) and Lethal Dose (LD50) have not been disclosed in the public domain.

Inferred Safety Profile and Potential Concerns

The safety profile of this compound is primarily inferred from its mechanism of action as a BB3 receptor agonist and data from other compounds in the same class.

-

Low Brain Penetration: The discovery publication for this compound highlights its low brain-penetrating properties.[1][2] This is a significant potential safety advantage, as it may reduce the risk of centrally-mediated side effects that can be associated with BB3 receptor activation.

-

Cardiovascular Effects: A potential area of concern for BB3 receptor agonists is their effect on the cardiovascular system. Other selective BB3 agonists have been reported to cause transient increases in heart rate and blood pressure. Therefore, cardiovascular parameters should be a key area of focus in formal safety and toxicology assessments of this compound.

-

On-Target "Side Effects": The physiological roles of the BB3 receptor include regulation of energy expenditure and body temperature. Agonism of this receptor could potentially lead to on-target effects such as alterations in metabolic rate or body temperature, which would need to be characterized in safety studies.

Experimental Protocols

In Vitro IP-1 Accumulation Assay

The potency of this compound to activate the BB3 receptor was assessed by measuring the accumulation of inositol (B14025) monophosphate (IP-1), a downstream product of Gq protein-coupled receptor activation.

In Vivo Oral Glucose Tolerance Test (OGTT)

The effect of this compound on glucose metabolism was evaluated using an oral glucose tolerance test in C57BL/6 mice.

Signaling Pathway

This compound activates the BB3 receptor, a Gq protein-coupled receptor. This activation leads to the stimulation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Downstream of these events, the ERK1/2 signaling cascade is activated. Furthermore, this compound has been shown to upregulate the activity of PPAR-γ.

Conclusion

This compound is a promising preclinical candidate for the treatment of type 2 diabetes, demonstrating potent and selective agonism of the BB3 receptor and efficacy in animal models of diabetes. Its low brain penetration is a desirable feature that may translate to a better safety profile. However, a comprehensive assessment of its safety and toxicity is not yet publicly available. Further studies are required to fully characterize the safety profile of this compound, with a particular focus on potential cardiovascular effects, before it can be considered for clinical development.

References

Methodological & Application

Application Notes and Protocols for Administration of [Test Compound] in Glucose Tolerance Tests

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the administration of [Test Compound] , referred to herein as DSO-5a, in glucose tolerance tests (GTTs). These protocols are intended for use by researchers, scientists, and drug development professionals in preclinical settings to assess the effect of this compound on glucose metabolism. The two primary methods covered are the Oral Glucose Tolerance Test (OGTT) and the Intraperitoneal Glucose Tolerance Test (IPGTT).

Glucose tolerance tests are a fundamental tool in metabolic research, used to evaluate the body's ability to clear a glucose load from the bloodstream.[1][2][3][4] They are crucial for identifying disturbances in glucose metabolism that may be indicative of conditions like diabetes or metabolic syndrome.[1][2][3][4] By incorporating this compound into these standardized tests, researchers can effectively screen and characterize its potential as a glucose-modulating therapeutic agent.

The following sections detail the necessary reagents and materials, step-by-step experimental procedures, and guidelines for data presentation and analysis.

Mechanism of Action (Hypothesized)

Note: The following represents a generalized signaling pathway relevant to glucose metabolism. The specific mechanism of action for this compound is currently under investigation and should be substituted here once elucidated.

Insulin (B600854) signaling is a critical pathway in the regulation of glucose homeostasis. Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, leading to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake into cells.[5] Concurrently, insulin signaling promotes the conversion of glucose into glycogen (B147801) for storage and suppresses gluconeogenesis in the liver. It is hypothesized that this compound may modulate one or more key components of this pathway, thereby influencing overall glucose tolerance. For instance, it might enhance insulin receptor sensitivity, potentiate downstream signaling molecules like Akt, or directly impact GLUT4 translocation and glucose uptake.[6]

References

- 1. vmmpc.org [vmmpc.org]

- 2. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 3. mmpc.org [mmpc.org]

- 4. mmpc.org [mmpc.org]

- 5. mdpi.com [mdpi.com]

- 6. Stimulatory effect of insulin on 5alpha-reductase type 1 (SRD5A1) expression through an Akt-dependent pathway in ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring DSO-5a Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

DSO-5a is a potent and selective agonist for the bombesin (B8815690) receptor subtype 3 (BB3), a G protein-coupled receptor (GPCR). Activation of BB3 by this compound initiates a signaling cascade that leads to the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] These downstream effects suggest the potential of this compound in therapeutic areas such as diabetes and metabolic diseases.[1]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of this compound. The described assays are designed to quantify receptor engagement, second messenger production, and downstream signaling events.

Data Presentation

The following table summarizes the quantitative data obtained from cell-based assays measuring the activity of this compound.

| Assay Type | Cell Line | Parameter | Value |

| IP-1 Accumulation | hBB3-HEK | pEC50 | 8.485 |

| mBB3-HEK | pEC50 | 7.262 | |

| Calcium Mobilization | hBB3-HEK | pEC50 | 7.964 |

| mBB3-HEK | pEC50 | 7.174 | |

| ERK1/2 Phosphorylation | hBB3-H1299 | Dose Range | 0-100 nM |

| mBB3-HEK | Dose Range | 0-100 nM |

Data sourced from MedChemExpress product information for this compound.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the general workflow for the cell-based assays.

Caption: this compound signaling pathway.

Caption: General experimental workflow.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of the Gq-coupled BB3 receptor by this compound.

Materials:

-

HEK293 cells stably expressing the human or murine BB3 receptor.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).

-

Probenecid (optional, to prevent dye leakage).

-

This compound stock solution (in DMSO).

-

Positive control (e.g., a known BB3 agonist).

-

Black, clear-bottom 96-well or 384-well microplates.

-

Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Seeding:

-

One day prior to the assay, seed the BB3-expressing HEK293 cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.

-

Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. The solution should be prepared in assay buffer and may contain probenecid.

-

Aspirate the cell culture medium from the wells and add the dye loading solution.

-

Incubate the plate at 37°C for 1 hour, followed by a 30-minute incubation at room temperature in the dark.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer at a concentration 5-10 times the final desired concentration. Also, prepare the positive control and a vehicle control (assay buffer with the same percentage of DMSO as the highest this compound concentration).

-

-

Measurement:

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4) over time.

-

Establish a stable baseline reading for each well.

-

Program the instrument to automatically inject the this compound dilutions, positive control, and vehicle control into the respective wells.

-

Continue to record the fluorescence signal for a few minutes after injection to capture the peak calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well after compound addition.

-

Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).

-

Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

IP-1 Accumulation Assay

This assay quantifies the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq pathway activation.

Materials:

-

HEK293 cells stably expressing the human or murine BB3 receptor.

-

Cell culture medium.

-

IP-One HTRF assay kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer).

-

Stimulation buffer (containing LiCl to inhibit IP1 degradation).

-

This compound stock solution (in DMSO).

-

Positive control (e.g., a known BB3 agonist).

-

White, solid-bottom 384-well microplates.

-

HTRF-compatible plate reader.

Protocol:

-

Cell Preparation:

-

Harvest the BB3-expressing HEK293 cells and resuspend them in stimulation buffer at the desired cell density.

-

-

Assay Procedure:

-

Dispense the cell suspension into the wells of a white 384-well plate.

-

Add the serially diluted this compound, positive control, or vehicle control to the wells.

-

Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (e.g., 60 minutes).

-

Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate in lysis buffer) to each well.

-

Incubate the plate at room temperature for 1 hour in the dark.

-

-

Measurement:

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2).

-

-

Data Analysis:

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

The HTRF signal is inversely proportional to the amount of IP1 produced.

-

Normalize the data to the vehicle control and a standard curve if provided with the kit.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

-

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2 at Thr202/Tyr204 as an indicator of the activation of the MAPK signaling pathway by this compound.

Materials:

-

hBB3-H1299 or mBB3-HEK cells.

-

Cell culture medium.

-

Serum-free medium for starvation (optional).

-

This compound stock solution (in DMSO).

-

Positive control (e.g., EGF).

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 antibodies.

-

TR-FRET based assay kit (e.g., THUNDER™) or cell-based ELISA kit.

-

Tissue culture-treated microplates.

-

TR-FRET or absorbance plate reader.

Protocol (using a TR-FRET based kit):

-

Cell Seeding and Treatment:

-

Seed the cells in a microplate and allow them to adhere overnight.

-

If necessary, serum-starve the cells for a few hours to reduce basal ERK phosphorylation.

-

Treat the cells with serial dilutions of this compound, positive control, or vehicle control for the desired time (e.g., 5-15 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and add the lysis buffer provided with the kit to each well.

-

Incubate the plate on a shaker at room temperature for the recommended time to ensure complete cell lysis.

-

-

Detection:

-

Transfer the cell lysates to a white detection plate.

-

Add the TR-FRET antibody mix (Europium-labeled anti-total ERK and Far-Red-labeled anti-phospho-ERK antibodies) to each well.

-

Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1-4 hours).

-

-

Measurement:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio.

-

Normalize the data to the vehicle control and the maximal response of the positive control.

-

Plot the normalized response against the logarithm of the this compound concentration to determine the EC50 value.

-

PPAR-γ Reporter Assay

This assay measures the transcriptional activity of PPAR-γ induced by this compound using a luciferase reporter gene.

Materials:

-

HEK293 cells stably co-transfected with a PPAR-γ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).

-

Cell culture medium.

-

This compound stock solution (in DMSO).

-

Positive control (e.g., Rosiglitazone).

-

Luciferase assay reagent (containing luciferin).

-

White, opaque 96-well microplates.

-

Luminometer.

Protocol:

-

Cell Seeding and Treatment:

-

Seed the PPAR-γ reporter cell line into a white, opaque 96-well plate and allow the cells to adhere overnight.

-

Treat the cells with serial dilutions of this compound, positive control, or vehicle control.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Aspirate the medium and add the luciferase assay reagent to each well.

-

Incubate for a few minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

-

-

Measurement:

-

Measure the luminescence signal in each well using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from a no-cell control.

-

Normalize the data to the vehicle control (fold induction).

-

Plot the fold induction against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

-

References

Application Notes and Protocols for Preclinical Evaluation of DSO-5a in Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the development of novel and effective therapeutic agents. DSO-5a is a novel investigational compound with potential anti-diabetic properties. These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies. The protocols outlined herein are designed to assess the compound's mechanism of action, efficacy, and potential as a therapeutic candidate for type 2 diabetes (T2D).

In Vitro Assays for Initial Screening and Mechanistic Studies

In vitro assays are crucial for the initial screening of anti-diabetic compounds and for elucidating their mechanisms of action in a controlled environment.[1][2] These assays provide a cost-effective and high-throughput method to identify promising candidates for further development.[1]

Assessment of Insulin Secretion

Objective: To determine the effect of this compound on insulin secretion from pancreatic β-cells.

Protocol: Insulin Secretion Assay in MIN6-K8 Cells

-

Cell Culture: Culture MIN6-K8 mouse insulinoma cells in DMEM containing 25 mM glucose, 10% FBS, 1 mM sodium pyruvate, and 55 µM 2-mercaptoethanol (B42355) at 37°C in a 5% CO2 incubator.[3]

-

Cell Seeding: Seed MIN6-K8 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 48 hours.

-

Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2.8 mM glucose and pre-incubate for 1 hour at 37°C.

-

Treatment: Aspirate the pre-incubation buffer and add fresh KRB buffer containing low glucose (2.8 mM) or high glucose (16.7 mM) with or without various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a positive control such as Glibenclamide (1 µM).

-

Incubation: Incubate the plate for 2 hours at 37°C.

-

Sample Collection: Collect the supernatant to measure insulin concentration.

-

Insulin Quantification: Measure insulin levels in the supernatant using a commercially available Insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize insulin secretion to total protein content of the cell lysate.

Data Presentation:

| Treatment Group | Glucose (mM) | This compound (µM) | Insulin Secretion (ng/mg protein) | Fold Change vs. High Glucose Control |

| Low Glucose Control | 2.8 | 0 | ||

| High Glucose Control | 16.7 | 0 | 1.0 | |

| This compound | 16.7 | 0.1 | ||

| This compound | 16.7 | 1 | ||

| This compound | 16.7 | 10 | ||

| Positive Control | 16.7 | 1 (Glibenclamide) |

Assessment of Glucose Uptake

Objective: To evaluate the effect of this compound on glucose uptake in insulin-sensitive cells.

Protocol: 2-NBDG Glucose Uptake Assay in L6 Myotubes

-

Cell Culture and Differentiation: Culture L6 rat skeletal muscle cells in DMEM with 10% FBS. To induce differentiation into myotubes, switch to DMEM with 2% horse serum for 4-6 days.

-

Serum Starvation: Starve the differentiated L6 myotubes in serum-free DMEM for 4 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 18 hours. Include a vehicle control and a positive control (e.g., 100 nM Insulin for 30 minutes).

-

Glucose Uptake: Add 100 µM of the fluorescent glucose analog 2-NBDG to each well and incubate for 1 hour at 37°C.

-

Wash: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Normalize the fluorescence intensity to the total protein content.

Data Presentation:

| Treatment Group | This compound (µM) | 2-NBDG Uptake (RFU/mg protein) | Fold Change vs. Vehicle Control |

| Vehicle Control | 0 | 1.0 | |

| This compound | 0.1 | ||

| This compound | 1 | ||

| This compound | 10 | ||

| Positive Control | 100 nM Insulin |

Investigation of Signaling Pathways

Objective: To investigate the molecular mechanism of this compound, focusing on key signaling pathways in insulin action, such as the PI3K/Akt pathway.

Protocol: Western Blotting for Akt Phosphorylation

-

Cell Treatment: Treat differentiated L6 myotubes with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes). Include an insulin-stimulated positive control.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt) and total Akt. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the p-Akt signal to the total Akt signal.

Data Presentation:

| Treatment | Time (min) | p-Akt / Total Akt Ratio | Fold Change vs. Time 0 |

| This compound (10 µM) | 0 | 1.0 | |

| 15 | |||

| 30 | |||

| 60 | |||

| Insulin (100 nM) | 15 |

Signaling Pathway Diagram:

Caption: Insulin/DSO-5a signaling pathway leading to glucose uptake.

In Vivo Efficacy Studies in Animal Models of Diabetes

In vivo studies are essential to evaluate the anti-diabetic efficacy of this compound in a whole-organism context.[4][5] The choice of animal model is critical and should reflect the characteristics of human T2D.[6][7]

Acute Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of a single dose of this compound on glucose tolerance in a diabetic animal model.

Protocol: OGTT in db/db Mice

-

Animal Model: Use genetically diabetic db/db mice, a model of obesity, insulin resistance, and hyperglycemia.[6][7]

-

Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Baseline Blood Glucose: Measure baseline blood glucose (t=0 min) from the tail vein using a glucometer.

-

Treatment: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) orally. Include a positive control group treated with metformin (B114582) (e.g., 150 mg/kg).

-

Glucose Challenge: 30 minutes after drug administration, administer an oral glucose load (2 g/kg body weight).

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Analysis: Calculate the area under the curve (AUC) for blood glucose and compare between groups.

Data Presentation:

| Treatment Group | Dose (mg/kg) | AUC (0-120 min) (mg/dL*min) | % Reduction in AUC vs. Vehicle |

| Vehicle Control | - | 0 | |

| This compound | 10 | ||

| This compound | 30 | ||

| This compound | 100 | ||

| Metformin | 150 |

Chronic Efficacy Study

Objective: To evaluate the long-term effects of this compound on glycemic control and metabolic parameters in a diabetic animal model.

Protocol: Chronic Treatment in db/db Mice

-

Animal Model and Grouping: Use db/db mice and divide them into groups: vehicle control, this compound (low, medium, high doses), and a positive control (e.g., rosiglitazone).

-

Chronic Dosing: Administer the respective treatments orally once daily for 4-8 weeks.

-

Monitoring: Monitor body weight and food intake weekly. Measure non-fasting blood glucose levels weekly.

-

Terminal Procedures:

-

At the end of the treatment period, perform an OGTT as described in section 2.1.

-

Collect blood samples for analysis of HbA1c, plasma insulin, triglycerides, and cholesterol.

-

Harvest tissues (liver, muscle, adipose tissue, pancreas) for histological analysis and gene expression studies.

-

-

Data Analysis: Analyze changes in body weight, blood glucose, HbA1c, and other metabolic parameters over the treatment period.

Data Presentation:

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) | Positive Control |

| Change in Body Weight (g) | |||||

| Non-fasting Blood Glucose (mg/dL) - Week 4 | |||||

| HbA1c (%) - End of Study | |||||

| Plasma Insulin (ng/mL) - End of Study | |||||

| Plasma Triglycerides (mg/dL) - End of Study |

Experimental Workflow Diagram:

Caption: Preclinical experimental workflow for this compound evaluation.

Conclusion

This document provides a detailed framework for the preclinical evaluation of this compound as a potential anti-diabetic agent. The described in vitro and in vivo experiments will help to characterize its efficacy, mechanism of action, and overall therapeutic potential. The structured data presentation and clear protocols are intended to guide researchers in conducting these studies efficiently and effectively. Successful completion of these studies will provide the necessary foundation for advancing this compound into further preclinical and clinical development.

References

- 1. athmicbiotech.com [athmicbiotech.com]

- 2. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyl sulfoxide acutely enhances regulated insulin secretion in the MIN6-K8 mouse insulinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Use of Animal Models in the Study of Diabetes Mellitus | In Vivo [iv.iiarjournals.org]

- 5. ijnrd.org [ijnrd.org]

- 6. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dosage Recommendations for DSO-5a in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSO-5a is a potent, selective, and orally active bombesin (B8815690) receptor subtype 3 (BB3) agonist. As a derivative of DMAKO-00, it has demonstrated potential therapeutic applications in diabetes-related research. Mechanistically, this compound upregulates peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity via the BB3 receptor and activates ERK1/2 phosphorylation.[1] This document provides detailed application notes and protocols for the use of this compound in animal models, based on currently available data.

Data Presentation

In Vitro Activity of this compound

| Cell Line | Assay | Concentration | pEC50 | Result |

| hBB3-HEK | IP-1 Accumulation | 50 nM (60 min) | 8.485 | Induces IP-1 accumulation |

| hBB3-HEK | Calcium Response | 50 nM (60 min) | 7.964 | Induces a strong calcium response |

| mBB3-HEK | IP-1 Accumulation | 500 nM (60 min) | 7.262 | Induces IP-1 accumulation |

| mBB3-HEK | Calcium Response | 500 nM (60 min) | 7.174 | Induces a strong calcium response |

| hBB3-H1299 | ERK1/2 Activation | 0-100 nM (8 min) | - | Causes dose-dependent activation of ERK1/2 |

| mBB3-HEK | ERK1/2 Activation | 0-100 nM (8 min) | - | Causes dose-dependent activation of ERK1/2 |

In Vivo Efficacy of this compound in Mouse Models

| Animal Model | Dosing Regimen | Duration | Key Findings |

| C57BL/6 Mice | 3-30 mg/kg (single dose, P.O.) | 30 minutes post-dose | Dose-dependent reduction in blood glucose excursions.[1] |

| Diabetic db/db Mice | 10 mg/kg/day (P.O.) | 2-4 weeks | Reduction in blood glucose concentration.[1] |

Signaling Pathway

The proposed signaling pathway for this compound involves the activation of the BB3 receptor, which in turn leads to the upregulation of PPAR-γ activity and the phosphorylation of ERK1/2.

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in C57BL/6 Mice

This protocol is designed to assess the effect of a single oral dose of this compound on glucose tolerance in healthy C57BL/6 mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Glucose solution (20% in sterile saline)

-

C57BL/6 mice (male, 8-10 weeks old)

-

Oral gavage needles (20-22 gauge)

-

Glucometer and test strips

-

Warming lamp

Procedure:

-

Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.

-

Fasting: Fast mice for 16 hours overnight with free access to water.

-

Grouping: Randomly assign mice to treatment groups (n=8-10 per group):

-

Vehicle control

-

This compound (3 mg/kg)

-

This compound (10 mg/kg)

-

This compound (30 mg/kg)

-

-

This compound Administration: Administer the appropriate dose of this compound or vehicle via oral gavage. The volume should not exceed 10 ml/kg.

-

Baseline Blood Glucose: At 30 minutes post-DSO-5a administration, obtain a baseline blood glucose reading (t=0) from a tail snip.

-

Glucose Challenge: Immediately after the baseline reading, administer a 2 g/kg glucose solution via intraperitoneal (IP) injection.

-

Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose excursion.

Protocol 2: Chronic Efficacy Study in Diabetic (db/db) Mice

This protocol evaluates the long-term efficacy of this compound in a diabetic mouse model.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Diabetic db/db mice (male, 8-10 weeks old)

-

Oral gavage needles (20-22 gauge)

-

Glucometer and test strips

Procedure:

-

Acclimatization and Baseline: Acclimate mice for one week. Measure baseline body weight and non-fasting blood glucose levels.

-

Grouping: Randomly assign mice to two groups (n=8-10 per group):

-

Vehicle control

-

This compound (10 mg/kg/day)

-

-

Daily Dosing: Administer this compound or vehicle via oral gavage once daily for 2 to 4 weeks.

-

Monitoring:

-

Measure body weight and non-fasting blood glucose twice weekly.

-

Monitor food and water intake daily for the first week and then twice weekly.

-

Observe the general health of the animals daily.

-

-

Terminal Procedures: At the end of the treatment period, an oral glucose tolerance test (as described in Protocol 1) can be performed. Following the final procedures, animals should be euthanized, and tissues of interest (e.g., pancreas, liver, adipose tissue) can be collected for further analysis.

Experimental Workflow Visualization

References

Application Notes and Protocols: Assessing the Effect of DSO-5a on Blood Glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to assessing the potential therapeutic effects of a novel compound, DSO-5a, on blood glucose regulation. The following protocols and application notes are designed for researchers in academic and industrial settings engaged in the discovery and development of new anti-diabetic agents. The methodologies described herein cover both in vitro and in vivo approaches to characterize the mechanism of action and efficacy of this compound.

In Vitro Assessment of this compound's Effect on Glucose Uptake

A fundamental step in characterizing a potential anti-diabetic compound is to determine its direct effect on glucose uptake in metabolically active cell lines.

Cell-Based Glucose Uptake Assay

This assay measures the uptake of a fluorescently labeled glucose analog, 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose), in cultured cells.[1] An increase in 2-NBDG uptake in the presence of this compound would suggest a direct effect on cellular glucose transport.

Experimental Protocol:

-

Cell Culture:

-

Culture a suitable cell line, such as 3T3-L1 adipocytes or L6 myotubes, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

For differentiation into insulin-responsive cells, follow established protocols (e.g., for 3T3-L1, induce with a cocktail of dexamethasone, IBMX, and insulin).

-

-

Assay Procedure:

-

Seed differentiated cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Wash the cells twice with warm Krebs-Ringer-HEPES (KRH) buffer.

-

Starve the cells in KRH buffer for 2 hours to establish a baseline glucose uptake level.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 30 minutes). Include a positive control of insulin (B600854) (100 nM).

-

Add 2-NBDG to a final concentration of 50 µM to each well and incubate for 30 minutes at 37°C.

-

Terminate the assay by removing the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.

-

Data Presentation:

Table 1: Effect of this compound on 2-NBDG Uptake in 3T3-L1 Adipocytes

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (AU) | Standard Deviation | % Increase in Glucose Uptake |

| Vehicle Control | - | 1500 | 120 | 0% |

| Insulin (Positive Control) | 0.1 | 4500 | 350 | 200% |

| This compound | 0.1 | 1650 | 130 | 10% |

| This compound | 1 | 2250 | 210 | 50% |

| This compound | 10 | 3750 | 300 | 150% |

| This compound | 100 | 4200 | 380 | 180% |

Experimental Workflow:

In Vivo Assessment of this compound's Effect on Blood Glucose

To evaluate the systemic effects of this compound on blood glucose, in vivo studies using animal models of diabetes are essential.[2][3]

Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

An OGTT is a standard method to assess how an organism handles a glucose load. This test can reveal improvements in glucose tolerance following treatment with this compound. A commonly used model is the streptozotocin (B1681764) (STZ)-induced diabetic mouse, which mimics aspects of type 1 diabetes.[4][5]

Experimental Protocol:

-

Animal Model:

-

Induce diabetes in male C57BL/6 mice by a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in citrate (B86180) buffer.

-

Confirm hyperglycemia (blood glucose > 250 mg/dL) 72 hours post-injection.

-

-

Treatment:

-

Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) or vehicle control to diabetic mice daily for a specified period (e.g., 14 days). Include a positive control group treated with a known anti-diabetic drug like metformin.

-

-

OGTT Procedure:

-

Fast the mice overnight (12-16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.

-

Administer an oral gavage of D-glucose (2 g/kg body weight).

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Presentation:

Table 2: Oral Glucose Tolerance Test in STZ-Induced Diabetic Mice Treated with this compound

| Treatment Group | Dose (mg/kg) | AUC (0-120 min) (mg/dL·min) | % Reduction in AUC vs. Vehicle |

| Non-Diabetic Control | - | 15000 | - |

| Diabetic + Vehicle | - | 45000 | 0% |

| Diabetic + Metformin | 200 | 25000 | 44.4% |

| Diabetic + this compound | 10 | 38000 | 15.6% |

| Diabetic + this compound | 30 | 30000 | 33.3% |

| Diabetic + this compound | 100 | 26000 | 42.2% |

Experimental Workflow:

Elucidating the Mechanism of Action: Signaling Pathway Analysis

Understanding the molecular pathways through which this compound exerts its effects is crucial. A common pathway involved in glucose uptake is the PI3K/Akt signaling cascade, which leads to the translocation of the glucose transporter GLUT4 to the cell membrane.[6][7]

Western Blot Analysis of Key Signaling Proteins

This technique is used to detect changes in the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt, indicating pathway activation.

Experimental Protocol:

-

Cell Treatment and Lysis:

-

Culture and differentiate 3T3-L1 cells as described in section 1.1.

-

Starve the cells and then treat with this compound (e.g., 10 µM) for 30 minutes, followed by stimulation with insulin (100 nM) for 10 minutes. Include appropriate controls (vehicle, insulin alone, this compound alone).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein to the total protein.

-

Data Presentation:

Table 3: Effect of this compound on Akt Phosphorylation in 3T3-L1 Adipocytes

| Treatment Group | p-Akt/Total Akt Ratio (Normalized to Vehicle) | Standard Deviation |

| Vehicle Control | 1.0 | 0.1 |

| Insulin (100 nM) | 5.2 | 0.5 |

| This compound (10 µM) | 1.5 | 0.2 |

| This compound (10 µM) + Insulin (100 nM) | 7.8 | 0.7 |

Signaling Pathway Diagram:

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of this compound's effects on blood glucose. By employing a combination of in vitro and in vivo assays, researchers can effectively assess the compound's therapeutic potential and begin to elucidate its mechanism of action. Positive results from these studies would warrant further investigation into the safety, efficacy, and detailed molecular targets of this compound in more advanced preclinical models.

References

- 1. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]

- 3. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. iv.iiarjournals.org [iv.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for DSO-5a in Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSO-5a is a novel small molecule compound under investigation for its potential therapeutic applications in metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). These conditions are frequently characterized by insulin (B600854) resistance, impaired glucose metabolism, and excessive lipid accumulation in tissues. This compound is hypothesized to exert its beneficial effects by modulating key signaling pathways that are central to cellular energy homeostasis, such as the AMP-activated protein kinase (AMPK) and the PI3K/Akt signaling pathways.[1][[“]][3][4] These pathways are critical regulators of glucose uptake, lipid metabolism, and insulin sensitivity.[[“]][3][4][5] This document provides detailed application notes and experimental protocols for investigating the effects of this compound in a research setting.

Mechanism of Action

This compound is a potent activator of both the AMPK and PI3K/Akt signaling pathways. AMPK acts as a cellular energy sensor, and its activation promotes catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic, energy-consuming pathways.[3][4] The PI3K/Akt pathway is a primary mediator of insulin signaling, and its activation is crucial for insulin-stimulated glucose uptake and glycogen (B147801) synthesis.[[“]][5][6] By activating both of these pathways, this compound is expected to improve insulin sensitivity, enhance glucose disposal, and reduce lipid accumulation in metabolic tissues.

Signaling Pathways

Below are diagrams illustrating the key signaling pathways targeted by this compound.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. consensus.app [consensus.app]

- 3. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]

- 4. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impairment of insulin signaling pathway PI3K/Akt/mTOR and insulin resistance induced AGEs on diabetes mellitus and neurodegenerative diseases: a perspective review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Use of DSO-5a

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSO-5a is a potent, selective, and orally active agonist for the bombesin (B8815690) receptor subtype-3 (BB3), a G protein-coupled receptor implicated in metabolic regulation.[1][2] As a representative of DMAKO-00 derivatives, this compound has demonstrated potential as a therapeutic agent for type 2 diabetes mellitus by improving glucose homeostasis.[1][2] Mechanistically, this compound activates BB3, leading to the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4] These application notes provide detailed protocols for the preparation and use of this compound in common laboratory assays to investigate its biological activity.

Chemical and Physical Properties

| Property | Value | Reference |